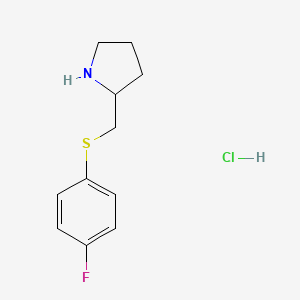

2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride

Description

2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a 4-fluorophenyl group, and a thioether linkage. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMRKQURKRCBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CSC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353989-69-1 | |

| Record name | Pyrrolidine, 2-[[(4-fluorophenyl)thio]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride typically involves the following steps:

-

Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorobenzenethiol with a suitable alkylating agent to form the 4-fluorophenylthioalkane intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Cyclization to Form Pyrrolidine Ring: : The next step involves the cyclization of the intermediate with a suitable amine, such as 1,4-dibromobutane, to form the pyrrolidine ring. This reaction is typically carried out under reflux conditions in a solvent like ethanol or acetonitrile.

-

Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether group (–S–) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Key Findings :

-

m-CPBA selectively oxidizes the thioether to sulfones without over-oxidizing the pyrrolidine ring.

-

Metabolic oxidation in liver microsomes produces sulfoxides as primary metabolites .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in electrophilic reactions, though fluorine’s electron-withdrawing effect directs substitution to the meta position.

Mechanistic Insight :

-

Fluorine’s -I effect deactivates the ring but enhances para/meta selectivity due to its ortho/para-directing nature.

Cross-Coupling and Alkylation

The pyrrolidine nitrogen and thioether group enable transition metal-catalyzed reactions.

Applications :

-

Suzuki couplings produce biaryl systems for drug-discovery scaffolds .

-

Alkylation at the pyrrolidine nitrogen enhances lipophilicity, affecting pharmacokinetics .

Acid-Base Reactivity

The pyrrolidine nitrogen (pKa ~10.5) undergoes protonation/deprotonation, altering reactivity:

-

Protonation in HCl/MeOH stabilizes the hydrochloride salt.

-

Deprotonation with NaH or LDA enables nucleophilic attacks at the nitrogen.

Metabolic and Biochemical Reactions

In vivo studies of analogs reveal:

-

Sulfoxidation as the primary metabolic pathway (CYP450 enzymes) .

-

Hydroxylation at the pyrrolidine ring’s β-position in hepatic microsomes .

Comparative Reactivity with Analogues

Trends :

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : The compound serves as an important building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure facilitates various chemical reactions, including nucleophilic substitutions and cyclization reactions.

- Reagent in Organic Reactions : It is employed as a reagent in diverse organic reactions, contributing to the development of new synthetic methodologies.

Biology

- Antimicrobial Properties : Research indicates that 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown efficacy against several bacterial strains, including multidrug-resistant Staphylococcus aureus, suggesting its potential use in treating resistant infections.

- Antifungal Activity : The compound has demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL. Its mechanism involves disrupting fungal cell membranes and inhibiting key enzymes necessary for growth.

Medicine

- Therapeutic Applications : Investigations into the therapeutic potential of this compound are ongoing, particularly in the context of drug development targeting specific biological pathways. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies.

-

Case Studies :

- A study highlighted its antimicrobial efficacy against multidrug-resistant bacterial strains, focusing on optimizing dosage for enhanced therapeutic outcomes.

- Another investigation examined its antifungal properties against clinical isolates of Candida, indicating its potential role in treating candidiasis, especially among immunocompromised patients.

Industry

- Production of Specialty Chemicals : The compound is utilized in the manufacturing of specialty chemicals and serves as an intermediate in pharmaceutical synthesis, enhancing the production efficiency of various drugs.

Mécanisme D'action

The mechanism of action of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride

- 2-(((4-Bromophenyl)thio)methyl)pyrrolidine hydrochloride

- 2-(((4-Methylphenyl)thio)methyl)pyrrolidine hydrochloride

Uniqueness

2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various research applications.

Activité Biologique

2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H14ClFNS

- Molecular Weight : 251.75 g/mol

- CAS Number : 1353989-69-0

The presence of a fluorinated phenyl group and a thioether linkage contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus (MSSA) | 16 |

| Staphylococcus aureus (MRSA) | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has moderate activity against certain pathogens, particularly MSSA and MRSA strains, which are critical in clinical settings due to their resistance profiles .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity. In vitro tests demonstrated its efficacy against several fungal strains, with MIC values ranging from 8 to 64 μg/mL for species such as Candida albicans and Aspergillus niger. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity .

The mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Membrane Disruption : Its lipophilic nature enables penetration into microbial membranes, leading to cell lysis.

- Receptor Modulation : The pyrrolidine moiety may interact with specific receptors or proteins, modulating their activity and influencing cellular pathways .

Case Studies

-

Study on Antimicrobial Efficacy

A recent study assessed the compound's antimicrobial efficacy in a clinical setting, testing it against multidrug-resistant strains of Staphylococcus aureus. The results indicated a promising potential for use in treating infections caused by resistant bacteria, with a focus on optimizing dosage to enhance efficacy while minimizing toxicity . -

Evaluation of Antifungal Properties

Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida species. The study highlighted its potential as a therapeutic agent in treating candidiasis, especially in immunocompromised patients .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride with high yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane), bases (e.g., NaOH), and temperature. Purification steps should include multiple washes (e.g., with water and brine) and crystallization techniques. Monitor purity via HPLC or LC-MS, targeting ≥95% purity as seen in similar pyrrolidine derivatives .

- Critical Parameters : Reaction time, stoichiometry of the 4-fluorophenylthiol intermediate, and inert atmosphere to prevent oxidation.

Q. How can spectroscopic techniques (NMR, MS, FT-IR) be applied to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and pyrrolidine ring protons (δ ~1.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak [M+H], cross-referenced with theoretical molecular weight (e.g., calculated via PubChem data ).

- FT-IR : Identify S-C and C-N stretches in the 600–800 cm and 1100–1250 cm ranges, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Variable Validation : Ensure consistent assay conditions (e.g., cell lines, solvent controls, concentration ranges). For example, discrepancies in IC values may arise from differences in DMSO concentration affecting solubility .

- Meta-Analysis : Compare structural analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride ) to identify structure-activity relationships (SAR) and isolate confounding functional groups.

- Dose-Response Reproducibility : Perform triplicate experiments with blinded controls to minimize bias .

Q. What strategies are effective for optimizing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing degradation products via LC-MS. Use buffered solutions (pH 1–9) to assess hydrolytic stability .

- Excipient Screening : Test lyoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) during lyophilization to enhance shelf life .

- Thermal Analysis : DSC/TGA to identify decomposition thresholds (>200°C typical for hydrochlorides ).

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like serotonin receptors, leveraging crystallographic data from analogs (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine ).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonding with the fluorophenyl moiety .

- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors to prioritize synthesis of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.